

Molecular formula and weight of dipentyl ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipentyl ether*

Cat. No.: *B147394*

[Get Quote](#)

An In-depth Technical Guide to Dipentyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **dipentyl ether**, also known as amyl ether, covering its fundamental molecular and physical properties, synthesis methodologies, and applications relevant to research and pharmaceutical development.

Core Molecular and Physical Properties

Dipentyl ether is an organic compound classified as a simple ether. Its chemical structure consists of two pentyl groups attached to an oxygen atom. It is a colorless to light yellow liquid and is notable for its stability and low reactivity, making it a suitable solvent for various applications.^{[1][2]} It is flammable and incompatible with strong oxidizing agents.^[1]

Molecular Identifiers and Weight

Identifier	Value	Source
Molecular Formula	C10H22O	[3] [4] [5]
Molecular Weight	158.28 g/mol	[3] [4]
Linear Formula	[CH ₃ (CH ₂) ₄] ₂ O	[6]
CAS Number	693-65-2	[3]
EC Number	211-756-8	[6]
InChI Key	AOPDRZXCEAKHHW- UHFFFAOYSA-N	
SMILES	CCCCCOCCCCCC	[4]

Physicochemical Properties

Property	Value	Source
Appearance	Colorless to light yellow liquid	[1]
Density	0.785 g/mL at 25 °C	[1]
Melting Point	-69 °C	[1] [7]
Boiling Point	187-188 °C	[1] [8]
Flash Point	57 °C (closed cup)	[5]
Refractive Index	n _{20/D} 1.412	[1] [8]
Vapor Pressure	0.7 hPa at 20 °C	
Solubility	Insoluble in water; miscible with alcohol and ether	[1] [7]

Synthesis of Dipentyl Ether: Experimental Protocols

The synthesis of ethers like **dipentyl ether** can be achieved through several established organic chemistry protocols. The two most common methods are the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols.

This method is a versatile and widely used technique for preparing symmetrical and unsymmetrical ethers.^[9] It involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 reaction.^[9]

Detailed Methodology:

- Preparation of Sodium Pentoxide:
 - In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal to an excess of anhydrous 1-pentanol.
 - The reaction is exothermic and will produce hydrogen gas. The reaction should be carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the oxidation of the alkoxide.
 - The mixture is heated to ensure the complete reaction of the sodium metal, resulting in a solution of sodium pentoxide in 1-pentanol.
- Reaction with 1-Bromopentane:
 - To the freshly prepared sodium pentoxide solution, add 1-bromopentane dropwise through the dropping funnel with continuous stirring.
 - The reaction mixture is then refluxed for several hours to ensure the completion of the SN2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
 - After the reaction is complete, the mixture is cooled to room temperature.
 - Water is carefully added to quench any unreacted sodium and to dissolve the sodium bromide salt formed during the reaction.
 - The organic layer is separated using a separatory funnel. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

- The combined organic layers are washed with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
- The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
- The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude **dipentyl ether** is then purified by fractional distillation to obtain the final product.

This method involves the dehydration of two molecules of an alcohol using a strong acid catalyst, typically sulfuric acid, to form a symmetrical ether.[\[10\]](#)

Detailed Methodology:

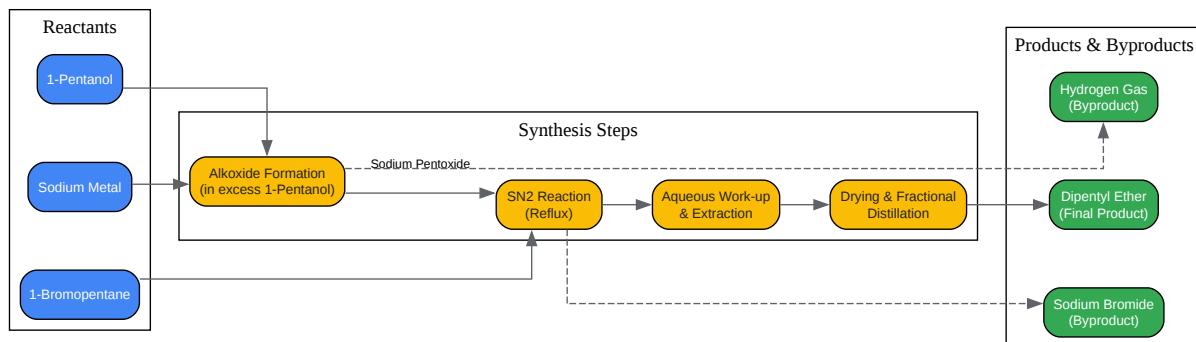
- Reaction Setup:

- In a distillation apparatus, place a mixture of 1-pentanol and a catalytic amount of concentrated sulfuric acid. The temperature of the reaction mixture must be carefully controlled.
- The reaction should be heated to a temperature that is sufficient to promote the formation of the ether but below the temperature that would favor the formation of the corresponding alkene (pentene) via an elimination reaction. For the synthesis of diethyl ether from ethanol, a temperature of around 140-145 °C is used; a similar temperature range, adjusted for the higher boiling point of 1-pentanol, would be appropriate.[\[10\]](#)[\[11\]](#)

- Distillation:

- As the reaction proceeds, **dipentyl ether** and water are formed. The **dipentyl ether**, having a lower boiling point than 1-pentanol, will distill out of the reaction mixture along with water.
- The distillate is collected in a receiving flask, which should be cooled in an ice bath to minimize the evaporation of the ether.

- Work-up and Purification:
 - The collected distillate, which contains **dipentyl ether**, unreacted 1-pentanol, and water, is transferred to a separatory funnel.
 - The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
 - The ether layer is then dried over a suitable drying agent like anhydrous calcium chloride. [11]
 - The final purification is achieved by a second distillation to separate the pure **dipentyl ether** from any remaining 1-pentanol and water.


Applications in Research and Drug Development

Ethers are valued for their low reactivity and ability to dissolve a wide range of nonpolar and polar substances, making them excellent solvents for chemical reactions and extractions.[2]

- Solvent in Organic Synthesis: **Dipentyl ether** can be used as a high-boiling point solvent for organic reactions that require elevated temperatures. Its stability under these conditions is a key advantage.
- Extraction Solvent: Due to its immiscibility with water and its ability to dissolve many organic compounds, **dipentyl ether** is an effective solvent for liquid-liquid extractions to isolate products from aqueous reaction mixtures.[12]
- Pharmaceutical Formulations: While not as common as other ethers like polyethylene glycol (PEG), the fundamental properties of ethers are crucial in drug formulation.[2] They can be used as solvents, plasticizers, and surfactants.[2] The low reactivity of the ether linkage is beneficial for ensuring the stability of the active pharmaceutical ingredient (API).[2]
- Anesthesia (Historical Context): While diethyl ether has a long history as an anesthetic, its use has largely been replaced by modern, non-flammable agents.[10][13] **Dipentyl ether** is not used as an anesthetic, but the study of ethers in this context has been important in the history of pharmacology.

Visualized Workflow: Williamson Ether Synthesis

The following diagram illustrates the logical workflow of the Williamson ether synthesis for preparing **dipentyl ether**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the Williamson synthesis of **dipentyl ether**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. labinsights.nl [labinsights.nl]
- 3. scbt.com [scbt.com]

- 4. Pentyl ether | C₁₀H₂₂O | CID 12743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dipentyl ether | 693-65-2 [chemnet.com]
- 6. Dipentyl ether = 98.5 GC 693-65-2 [sigmaaldrich.com]
- 7. dipentyl ether [chemister.ru]
- 8. honeywell.lab-cuongthinh.com.vn [honeywell.lab-cuongthinh.com.vn]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Proof of Concept: Is Small-scale Production of Diethyl Ether for Anesthetic Use Possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chembk.com [chembk.com]
- 13. animalcare.jhu.edu [animalcare.jhu.edu]
- To cite this document: BenchChem. [Molecular formula and weight of dipentyl ether]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147394#molecular-formula-and-weight-of-dipentyl-ether>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com